molecular formula C10H8F3NO B11892214 4-Methoxy-2-(trifluoromethyl)-1H-indole

4-Methoxy-2-(trifluoromethyl)-1H-indole

Cat. No.: B11892214
M. Wt: 215.17 g/mol
InChI Key: RLNJCJMZBMZVEP-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methoxy group and a trifluoromethyl group in the indole structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)-1H-indole typically involves the introduction of the methoxy and trifluoromethyl groups onto the indole ring. One common method is the reaction of 4-methoxyindole with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The indole ring can be reduced to form indoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 4-methoxy-2-(trifluoromethyl)indoline.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
  • 4-Trifluoromethoxyphenylboronic acid
  • 4-Methoxy-2-(trifluoromethyl)benzoyl chloride

Uniqueness

4-Methoxy-2-(trifluoromethyl)-1H-indole is unique due to the presence of both methoxy and trifluoromethyl groups on the indole ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

4-methoxy-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H8F3NO/c1-15-8-4-2-3-7-6(8)5-9(14-7)10(11,12)13/h2-5,14H,1H3

InChI Key

RLNJCJMZBMZVEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(F)(F)F

Origin of Product

United States

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